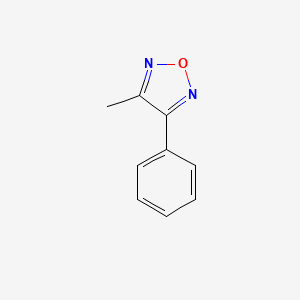

3-methyl-4-phenyl-1,2,5-oxadiazole

説明

Structure

3D Structure

特性

IUPAC Name |

3-methyl-4-phenyl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-9(11-12-10-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFVZLLKYNGWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145875 | |

| Record name | 3-Methyl-4-phenylfurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-09-4 | |

| Record name | 3-Methyl-4-phenylfurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-phenylfurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Intrinsic Structural and Electronic Characteristics of the 1,2,5 Oxadiazole Ring System

The 1,2,5-oxadiazole ring is a five-membered, planar, and heteroaromatic system containing one oxygen atom and two adjacent nitrogen atoms. chemicalbook.com This arrangement results in a π-excessive heterocycle, meaning the five-membered ring contains more π-electrons than what is required for aromaticity according to Hückel's rule, yet it still exhibits aromatic character. chemicalbook.com The delocalization of 6π electrons occurs over the ring. chemicalbook.com

Studies on the parent 1,2,5-oxadiazole, also known as furazan (B8792606), reveal key electronic properties. It possesses a notable dipole moment of 3.38 D, which is greater than that of isoxazole (B147169), and an ionization energy of 11.79 eV. chemicalbook.com The π electron density is highest on the nitrogen atoms compared to the oxygen and carbon atoms. chemicalbook.com Furthermore, with a pKa of approximately -5.0, 1,2,5-oxadiazole is considered less basic than isoxazole (pKa -2.97). chemicalbook.com

Advanced Synthetic Methodologies for 3 Methyl 4 Phenyl 1,2,5 Oxadiazole and Substituted 1,2,5 Oxadiazoles

Cyclodehydration Strategies for 1,2,5-Oxadiazole Ring Formation from Vicinal Dioximes

One of the most direct and widely employed methods for constructing the 1,2,5-oxadiazole ring is the cyclodehydration of vicinal dioximes (α-dioximes). nih.goveurekaselect.com This process involves the removal of two molecules of water from the dioxime to form the stable, aromatic oxadiazole ring. The efficiency and conditions of this transformation are highly dependent on the chosen dehydration protocol.

Historically, thermal dehydration has been a primary method for the synthesis of 1,2,5-oxadiazoles from the corresponding vicinal dioximes. This approach involves heating the dioxime, often in the presence of a dehydrating agent or a high-boiling point solvent, to induce cyclization. For example, heating a vicinal dioxime in aqueous alkali or subjecting it to pyrolysis can effect the transformation. While effective for simple and robust molecules, thermal methods often require harsh conditions, such as high temperatures, which can limit their applicability. These conditions may not be suitable for substrates bearing sensitive or thermally labile functional groups, potentially leading to decomposition or undesired side reactions.

To overcome the limitations of harsh thermal methods, milder reagents have been explored for the cyclodehydration of vicinal dioximes. Among these, 1,1′-Carbonyldiimidazole (CDI) has emerged as a particularly effective reagent. researchgate.net CDI facilitates the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding dioximes at ambient temperatures. researchgate.net This method is advantageous as it allows for the preparation of these compounds well below their decomposition temperatures, which is especially important for inherently energetic materials. researchgate.net The reaction proceeds under neutral or mildly basic conditions, enhancing its compatibility with a wide array of functional groups that would not tolerate classical dehydration protocols. researchgate.netresearchgate.net The use of CDI represents a significant improvement in terms of both safety and functional group tolerance for the synthesis of substituted 1,2,5-oxadiazoles. researchgate.net

A variety of chemical dehydrating agents can be employed for the cyclization of vicinal dioximes, each with its own profile of reactivity and functional group compatibility. The choice of reagent is critical for achieving high yields and avoiding unwanted side reactions, particularly with complex substrates.

Commonly used dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), acetic anhydride (B1165640) (Ac₂O), and polyphosphoric acid (PPA). Agents like diphosphorus tetraiodide have been noted as mild condensing agents for this transformation. researchgate.net The reactivity of these agents dictates the necessary reaction conditions. For instance, strong dehydrating agents like P₂O₅ may require less heat but can be aggressive towards sensitive functionalities such as hydroxyl or amino groups elsewhere in the molecule. In contrast, milder reagents offer greater selectivity. The compatibility of these agents is a key consideration in synthetic planning, as summarized in the table below.

Table 1: Comparison of Dehydrating Agents for Vicinal Dioxime Cyclization

| Dehydrating Agent | Typical Conditions | Functional Group Compatibility | Notes |

| Thermal (Heat) | High temperature (>150 °C), sometimes with alkali | Poor; incompatible with thermally labile groups. | Classical but often low-yielding and limited in scope. |

| Acetic Anhydride (Ac₂O) | Reflux | Moderate; can acylate free amine and hydroxyl groups. | Commonly used, but may lead to acetylated byproducts. |

| Thionyl Chloride (SOCl₂) | Room temperature to reflux | Poor; reacts with alcohols, amines, and carboxylic acids. | Highly reactive, often used for simple substrates. |

| Phosphorus Pentoxide (P₂O₅) | Heating in an inert solvent | Poor; very aggressive dehydrating agent. | Can cause charring with sensitive substrates. |

| 1,1′-Carbonyldiimidazole (CDI) | Ambient temperature | Excellent; tolerates a wide range of functional groups. | A mild and modern method, improving safety and scope. researchgate.net |

Ring Transformation and Rearrangement Pathways Leading to 1,2,5-Oxadiazoles

Besides building the ring from acyclic precursors, 1,2,5-oxadiazoles can also be synthesized by modifying existing heterocyclic structures. These methods often involve deoxygenation or rearrangement reactions.

A prominent route to 1,2,5-oxadiazoles is the deoxygenation of their corresponding N-oxides, known as furoxans (1,2,5-oxadiazole 2-oxides). wikipedia.orgnih.govnih.gov Furoxans are often readily accessible through pathways like the dimerization of nitrile oxides and can serve as stable precursors. wikipedia.org The removal of the N-oxide oxygen atom converts the furoxan ring into the furazan (B8792606) (1,2,5-oxadiazole) system. This transformation is typically achieved using reducing agents.

Trialkyl or triaryl phosphines, such as triphenylphosphine (PPh₃), are commonly employed for this deoxygenation. The reaction involves the attack of the phosphine on the N-oxide oxygen, leading to the formation of the 1,2,5-oxadiazole and the corresponding phosphine oxide (e.g., Ph₃P=O). This method is generally high-yielding and proceeds under mild conditions, making it compatible with a variety of substituents on the heterocyclic ring.

Table 2: Reagents for the Deoxygenation of Furoxans

| Reagent | Product | Byproduct | Conditions |

| Triphenylphosphine (PPh₃) | 1,2,5-Oxadiazole | Triphenylphosphine oxide | Mild, typically heating in an inert solvent (e.g., toluene). |

| Triethyl phosphite (P(OEt)₃) | 1,2,5-Oxadiazole | Triethyl phosphate | Mild, often used for sensitive substrates. |

| Sodium Dithionite (Na₂S₂O₄) | 1,2,5-Oxadiazole | Sulfate salts | Aqueous or biphasic systems. |

The Boulton–Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of heterocyclic systems. chim.it This reaction typically involves a three-atom side chain containing a nucleophilic atom (Z) at one end, which attacks an electrophilic ring atom, leading to a new heterocyclic structure. chim.it

While the Boulton–Katritzky rearrangement is a versatile tool in heterocyclic chemistry, its primary application is found in the chemistry of 1,2,4-oxadiazoles, which rearrange into various other five-membered rings like 1,2,3-triazoles or imidazoles, depending on the nature of the side chain. chim.itacs.org The literature predominantly discusses this rearrangement as a pathway from 1,2,4-oxadiazoles rather than a synthetic route to 1,2,5-oxadiazoles. chim.itosi.lv The specific structural and electronic requirements of the Boulton–Katritzky mechanism make its application for the direct synthesis of the 1,2,5-oxadiazole skeleton from other heterocycles less common and not a standard synthetic pathway.

Interconversion from Other Heterocyclic Systems

The 1,2,5-oxadiazole ring can be formed through the rearrangement of other five-membered heterocyclic systems. These transformations often proceed via ring-opening and subsequent recyclization cascades.

One notable example is the Boulton–Katritzky rearrangement, which can be applied to certain 3-heteroallyl-substituted 1,2,5-oxadiazoles to form a new five-membered heterocycle. thieme-connect.de Conversely, related rearrangements can be engineered to yield the 1,2,5-oxadiazole core. For instance, the rearrangement of 1-(isoxazol-3-yl)alkanone oximes has been reported to produce 1,2,5-oxadiazoles. thieme-connect.de Similarly, monocyclic 1,2,5-oxadiazole 2-oxides (furoxans) can be transformed into a variety of other heterocycles, including isoxazolines and isoxazoles, suggesting the reversibility of such pathways under specific conditions. thieme-connect.de The transformation of 4,5-dihydroisoxazole-3-carbaldehyde oximes also serves as a route to the 1,2,5-oxadiazole ring system. thieme-connect.de

A novel one-pot approach has been developed for assembling 1,2,5-oxadiazole rings, which involves the condensation of furoxanyl amidoximes with aldehydes. This reaction leads to the formation of an intermediate 1,2,4-oxadiazoline, which, upon iodine-mediated oxidation, yields the desired product. A key finding in this area is that the reaction of 4-aminofuroxanyl-3-carboxamidoxime can result in both the formation of the 1,2,4-oxadiazole subunit and a rearrangement of the furoxan ring into a furazan (1,2,5-oxadiazole) ring. This represents the first documented instance of a Lewis acid-promoted rearrangement within a furoxan series. researchgate.net

Oxidative Isomerization of Aminofuroxan Motifs

Aminofuroxans (amino-1,2,5-oxadiazole 2-oxides) are versatile precursors for the synthesis of various substituted 1,2,5-oxadiazoles and other nitrogen-containing heterocycles. researchgate.net The oxidation of aminofuroxans can lead to the formation of azofuroxans and azoxyfuroxans through N-N coupling. researchgate.net For instance, the oxidation of aminofurazans and aminofuroxans to azo compounds proceeds under mild conditions using reagents like KMnO4/HCl or KBrO3. researchgate.net

A significant transformation is the oxidative condensation of 4-amino-3-azidocarbonylfuroxan, which, when treated with KMnO4 in the presence of hydrochloric acid, leads to the formation of 4,4'-diazeno-3,3'-bis(azidocarbonyl)furoxan. Subsequent Curtius rearrangement and simultaneous isomerization of both furoxan rings yield 4,4'-diamino-3,3'-diazenofuroxan. mdpi.com This diamino compound can then be nitrated to produce high-energy materials. ijper.org

Table 1: Reagents for Oxidative N-N Coupling of Aminofuroxans

| Oxidizing Agent/System | Product Type | Reference |

|---|---|---|

| KMnO₄ / HCl | Azo compounds | researchgate.net |

| KBrO₃ | Azo compounds | researchgate.net |

| Trichloroisocyanurate | Azo compounds | researchgate.net |

| Dibromoisocyanurate | Azo compounds | researchgate.net |

| Electrochemical methods | Azo compounds | researchgate.net |

| HNO₃ / (CF₃CO)₂O | Nitramino derivatives | ijper.org |

Directed Functionalization via Nucleophilic Substitution Reactions on the 1,2,5-Oxadiazole Core

While the 1,2,5-oxadiazole ring itself exhibits low reactivity towards nucleophiles, the presence of good leaving groups at the 3- or 4-positions facilitates nucleophilic substitution. thieme-connect.de This strategy is a powerful tool for introducing a wide range of functional groups that are not easily accessible through direct ring-closure methods. thieme-connect.de

Nitro- and halo-substituted 1,2,5-oxadiazoles are the most common substrates for nucleophilic substitution reactions. thieme-connect.de The nitro group is an excellent leaving group, and nitro-1,2,5-oxadiazoles are readily accessible starting materials. thieme-connect.de A variety of nucleophiles, including alkoxides, phenoxides, thiols, and amines, can displace the nitro group to afford functionally diverse 1,2,5-oxadiazoles. researchgate.netrsc.org

Halogens also serve as effective leaving groups. thieme-connect.de The reactivity follows the typical trend for aromatic nucleophilic substitution, where the ease of displacement is influenced by the nature of the halogen and the reaction conditions. The displacement rule states that a more reactive halogen can displace a less reactive one from a solution of its salt. youtube.com In the context of the 1,2,5-oxadiazole ring, this principle can be applied to synthesize various halogenated derivatives.

Table 2: Examples of Nucleophilic Substitution on 1,2,5-Oxadiazoles

| Substrate | Leaving Group | Nucleophile | Product | Reference |

|---|---|---|---|---|

| 3-Nitro-4-phenyl-1,2,5-oxadiazole (B2878632) | Nitro (-NO₂) | Methoxide (CH₃O⁻) | 3-Methoxy-4-phenyl-1,2,5-oxadiazole | thieme-connect.deresearchgate.net |

| 3-Chloro-4-methyl-1,2,5-oxadiazole | Halogen (-Cl) | Ammonia (NH₃) | 3-Amino-4-methyl-1,2,5-oxadiazole | thieme-connect.de |

| Dinitrobenzofuroxan | Nitro (-NO₂) | Phenolates | Substitution products | researchgate.net |

| Nitrofuroxans | Nitro (-NO₂) | Heterocyclic thiols | Hetarylsulfanylfuroxans | researchgate.net |

Halogenated 1,2,5-oxadiazoles are key intermediates in the synthesis of more complex derivatives. Their synthesis can be achieved through various methods, including direct halogenation of the ring or by transformations of other functional groups. For example, N-halogenation of amidoxime precursors followed by cyclization can yield halogenated oxadiazoles (B1248032). researchgate.netnih.gov

Once formed, these halogenated compounds readily undergo nucleophilic substitution reactions as described previously. thieme-connect.de This reactivity allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles, providing access to a broad spectrum of substituted 1,2,5-oxadiazoles. The stability of the heterocyclic ring ensures that these manipulations can be performed without ring cleavage. thieme-connect.de

Emerging and Green Chemistry Approaches in 1,2,5-Oxadiazole Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. nih.govresearchgate.net In the context of 1,2,5-oxadiazole synthesis, this translates to the use of safer solvents, milder reaction conditions, and one-pot procedures that reduce waste and improve atom economy. nih.gov

One-pot syntheses are highly desirable as they streamline synthetic sequences, reduce purification steps, and minimize solvent waste. acs.orgias.ac.in For 1,2,5-oxadiazoles, several one-pot methods have been developed that combine the necessary condensation and oxidation steps for ring formation into a single operation.

For instance, the reaction of cinnamyl alcohols with excess sodium nitrite in a mixture of acetic acid and dimethylformamide provides a one-pot route to furoxans via an intermediate α-nitroketoxime. researchgate.net Another efficient one-pot strategy for related 1,2,4-oxadiazoles involves the reaction of aryl nitriles with hydroxylamine, followed by the addition of crotonoyl chloride to the intermediate amidoxime, yielding the final product under mild conditions. ias.ac.in Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved in one pot from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP), followed by an in-situ C-H arylation. acs.orgnih.gov These approaches highlight a trend towards more efficient and sustainable methods for constructing the oxadiazole core.

Catalyst-Mediated Cyclization Reactions

The exploration of catalytic methods for the synthesis of the 1,2,5-oxadiazole core is an emerging area with limited, yet notable, examples. The primary challenge lies in the development of catalysts that can efficiently facilitate the dehydration and ring-closure of 1,2-dione dioximes without promoting side reactions or decomposition.

One of the few examples of a catalytic approach involves the use of acidic alumina for the cyclization of α-nitro-ketoximes to yield 1,2,5-oxadiazole N-oxides (furoxans), which can subsequently be deoxygenated to the corresponding 1,2,5-oxadiazoles. researchgate.net However, this represents an indirect catalytic route to the target compounds.

Direct catalytic cyclization of α-dioximes is less common. Research has shown that reagents like 1,1'-carbonyldiimidazole can induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperature. researchgate.net While effective, this method employs a stoichiometric activating agent rather than a true catalyst that is regenerated in the reaction cycle.

The synthesis of the specific compound, 3-methyl-4-phenyl-1,2,5-oxadiazole, would typically proceed from 1-phenyl-1,2-propanedione dioxime. However, reports on the use of catalyst-mediated cyclization for this particular transformation are scarce. The synthesis of the closely related 3,4-diphenyl-1,2,5-oxadiazole (B13105956) has been reported, but the formation of the oxadiazole ring in these syntheses generally involves classical dehydrating agents rather than catalytic methods.

Table 1: Examples of Reagents Used in the Cyclization to Form 1,2,5-Oxadiazole Systems

| Precursor Type | Cyclizing Agent/Catalyst | Product Type | Reference |

| α-Nitro-ketoximes | Acidic Alumina | 1,2,5-Oxadiazole N-oxides | researchgate.net |

| α-Dioximes (bisoximes) | 1,1'-Carbonyldiimidazole | 1,2,5-Oxadiazoles | researchgate.net |

It is important to note that the term "catalyst" in some contexts may be used more broadly to include reagents that promote a reaction without being regenerated. For the strict definition of catalysis, where a substance increases the rate of a reaction without being consumed, the literature on the synthesis of 1,2,5-oxadiazoles via cyclization is very limited. The development of efficient transition metal or organocatalytic systems for the direct cyclodehydration of α-dioximes to furazans represents a significant opportunity for future research in synthetic organic chemistry.

Reaction Mechanisms and Reactivity Profiles of 3 Methyl 4 Phenyl 1,2,5 Oxadiazole Derivatives

Electrophilic and Nucleophilic Reactivity of the 1,2,5-Oxadiazole Nucleus

The 1,2,5-oxadiazole ring demonstrates a general resistance to both electrophilic and nucleophilic attack, a characteristic attributed to its aromaticity and the electron-withdrawing nature of the heterocyclic system. thieme-connect.deresearchgate.net

Electrophilic Reactivity: The ring is generally unreactive towards most electrophiles. thieme-connect.de Forcing conditions are typically required for electrophilic substitution to occur. For instance, alkylation of one of the ring nitrogen atoms to form N-methyl-1,2,5-oxadiazolium salts necessitates heating with potent alkylating agents like dimethyl sulfate. thieme-connect.de

Nucleophilic Reactivity: While the unsubstituted 1,2,5-oxadiazole ring is not susceptible to nucleophilic attack, the presence of a good leaving group at one of the carbon positions facilitates nucleophilic substitution. thieme-connect.de This provides a versatile synthetic route to a variety of substituted 1,2,5-oxadiazoles. Commonly employed leaving groups include halides, nitrite, and sulfonyl groups. thieme-connect.de Nitro-substituted 1,2,5-oxadiazoles are particularly useful starting materials for these transformations due to their accessibility. thieme-connect.de For example, 3-nitro-4-phenyl-1,2,5-oxadiazole (B2878632) can react with various nucleophiles like hydroxides, alkoxides, and phenoxides to yield the corresponding substituted products. thieme-connect.de

Ring-Opening and Cleavage Mechanisms of the 1,2,5-Oxadiazole System

Despite its general stability, the 1,2,5-oxadiazole ring can undergo cleavage under specific conditions, such as high temperatures, photolysis, or treatment with strong reducing agents.

Thermal Decomposition: The thermal cleavage of the 1,2,5-oxadiazole ring typically occurs at the O1−N2 and C3−C4 bonds, resulting in the formation of two nitrile fragments. thieme-connect.dearkat-usa.org This fragmentation generally requires high temperatures, often exceeding 200°C. thieme-connect.deumich.edu For instance, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) at temperatures above 200°C yields benzonitrile (B105546) and phenyl isocyanate. arkat-usa.orgumich.edu The formation of the isocyanate is believed to proceed through a benzonitrile oxide intermediate. arkat-usa.orgumich.edu The stability of the ring towards thermal decomposition can be influenced by the substituents; for example, fusion to a strained ring system can lower the decomposition temperature. thieme-connect.deumich.edu

Photochemical Decomposition: Similar to thermal decomposition, photolysis of 1,2,5-oxadiazoles can also lead to ring cleavage, generating nitrile and nitrile oxide fragments. thieme-connect.deumich.edursc.org This photochemical behavior has been observed for various furazan (B8792606) and benzofurazan (B1196253) derivatives. umich.edu

Chemical Transformations at the Methyl and Phenyl Substituent Positions

The inherent stability of the 1,2,5-oxadiazole ring allows for a wide array of chemical modifications to be performed on its substituents without disrupting the heterocyclic core. thieme-connect.de

Reactions of the Methyl Group: The methyl group in 3-methyl-4-phenyl-1,2,5-oxadiazole can undergo various transformations typical of an activated methyl group.

Reactions of the Phenyl Group: The phenyl substituent can undergo typical electrophilic aromatic substitution reactions. The directing effect of the 1,2,5-oxadiazole ring, which is electron-withdrawing, will influence the position of substitution on the phenyl ring.

The stability of the oxadiazole ring enables a broad range of functional group interconversions on the substituents at the 3- and 4-positions, making it a versatile scaffold in synthetic chemistry. thieme-connect.de

Regioselectivity and Stereochemical Considerations in Derivatives' Transformations

Regioselectivity and stereochemistry are crucial aspects in the synthesis and transformation of 1,2,5-oxadiazole derivatives, influencing the properties and biological activity of the final products.

Regioselectivity: In nucleophilic substitution reactions on disubstituted 1,2,5-oxadiazoles, the regioselectivity is determined by the nature of the leaving groups. For instance, in 3,4-dinitro-1,2,5-oxadiazole, the two nitro groups can be replaced stepwise, allowing for the controlled introduction of different nucleophiles to produce asymmetrically substituted derivatives. thieme-connect.de The regioselective synthesis of various oxadiazole isomers, such as 1,3,4-oxadiazoles, has been achieved through reagent-based cyclization methods, where the choice of reagent dictates the final heterocyclic core. nih.gov

Stereochemical Considerations: While the parent 1,2,5-oxadiazole ring is planar, the introduction of substituents can create stereocenters. The stereochemistry of these substituents can be crucial for the biological activity of the molecule. For example, in the hydroarylation of acetylenyl-1,2,4-oxadiazoles, E/Z isomers of the resulting vinyl derivatives are formed, and their stereochemistry can be determined using techniques like NOESY. beilstein-journals.org

Diazotization and Azo Coupling Reactions of Amino-1,2,5-Oxadiazoles

Amino-substituted 1,2,5-oxadiazoles are important intermediates for the synthesis of various functionalized derivatives, including azo compounds.

Diazotization: Amino-1,2,5-oxadiazoles can undergo diazotization to form 1,2,5-oxadiazolyl diazonium salts. researchgate.net However, these amino derivatives are weak nucleophiles due to the strong electron-withdrawing effect of the heterocycle, which can make diazotization challenging. researchgate.net Despite this, methods have been developed for the successful diazotization of these compounds, opening up avenues for their further functionalization. researchgate.net

Azo Coupling: The resulting 1,2,5-oxadiazolyl diazonium salts can then participate in azo coupling reactions with various coupling partners. researchgate.netwikipedia.org These reactions typically involve the diazonium salt acting as an electrophile and an activated aromatic compound, such as a phenol (B47542) or an aniline, acting as a nucleophile. wikipedia.org Azo coupling of (1,2,5-oxadiazolyl)diazonium salts with electron-rich arenes is known to proceed efficiently. researchgate.net These azo coupling reactions lead to the formation of azo-1,2,5-oxadiazoles, which are a class of compounds with potential applications as dyes and energetic materials. chemicalbook.comwikipedia.org

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 4 Phenyl 1,2,5 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for the structural elucidation of 3-methyl-4-phenyl-1,2,5-oxadiazole, providing unambiguous evidence for the arrangement of its carbon and hydrogen atoms.

The ¹H NMR spectrum provides a clear signature for the proton-containing groups in the molecule. In a deuterochloroform (CDCl₃) solvent, the spectrum displays two distinct sets of signals that correspond to the methyl and phenyl protons.

The methyl (CH₃) group attached to the C3 position of the oxadiazole ring appears as a sharp singlet. This signal's integration value corresponds to three protons, confirming the presence of the methyl group. The singlet nature of this peak indicates the absence of any adjacent protons to couple with.

The protons of the phenyl group attached to the C4 position typically appear as a complex multiplet in the aromatic region of the spectrum. This multiplet, integrating to five protons, arises from the overlapping signals of the ortho, meta, and para protons. The specific chemical shifts are influenced by the electronic effects of the attached oxadiazole ring.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.49 | Multiplet | 5H |

| Methyl (CH₃) | 2.56 | Singlet | 3H |

Data sourced from a study on the flash vacuum pyrolysis of 3-methyl-4-phenylfurazan.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, signals corresponding to the methyl carbon, the two distinct carbons of the oxadiazole ring, and the four unique carbons of the phenyl ring are observed.

The C3 and C4 carbons of the 1,2,5-oxadiazole ring are quaternary and appear at characteristic downfield shifts, reflecting their position within the heterocyclic system. The C3 carbon, bonded to the methyl group, and the C4 carbon, bonded to the phenyl ring, have distinct electronic environments and thus different chemical shifts. The phenyl ring itself produces four signals: one for the substituted ipso-carbon (C1'), and three others for the ortho (C2'/C6'), meta (C3'/C5'), and para (C4') carbons. The methyl carbon appears as a sharp signal at a characteristic upfield chemical shift.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ) ppm |

| C3 (Oxadiazole) | 158.3 |

| C4 (Oxadiazole) | 155.6 |

| C4' (para, Phenyl) | 130.6 |

| C2'/C6' (ortho, Phenyl) | 129.2 |

| C3'/C5' (meta, Phenyl) | 127.3 |

| C1' (ipso, Phenyl) | 126.7 |

| CH₃ (Methyl) | 11.2 |

Data sourced from a study on the flash vacuum pyrolysis of 3-methyl-4-phenylfurazan.

While direct experimental data from advanced 2D NMR techniques for this specific molecule are not widely published, their application can be predicted. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment would show direct one-bond correlations between protons and the carbons they are attached to. For this compound, this would confirm the assignment of the methyl signal by showing a cross-peak between the proton signal at ~2.56 ppm and the carbon signal at ~11.2 ppm. Similarly, correlations between the aromatic protons and their directly attached carbons would be observed.

A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be even more informative for revealing the complete molecular structure. It detects longer-range (typically 2-3 bond) correlations. Key expected HMBC correlations would include:

A cross-peak between the methyl protons (~2.56 ppm) and the C3 carbon of the oxadiazole ring (~158.3 ppm).

A cross-peak between the methyl protons and the C4 carbon (~155.6 ppm), confirming the methyl group's placement at C3.

Correlations from the ortho-protons of the phenyl ring to the C4 carbon of the oxadiazole ring, confirming the connectivity between the two rings.

Nitrogen NMR provides direct insight into the electronic environment of the nitrogen atoms within the oxadiazole ring. Studies on 1,2,5-oxadiazole derivatives show that the nitrogen chemical shifts are sensitive to substituents. The two nitrogen atoms (N2 and N5) in this compound are in chemically non-equivalent environments and would be expected to produce two distinct signals.

¹⁴N NMR: While ¹⁴N is highly abundant, it is a quadrupolar nucleus, which often leads to very broad signals and can make detection difficult.

¹⁵N NMR: ¹⁵N is a spin-1/2 nucleus and gives sharp signals, but its very low natural abundance often requires isotopic enrichment or long acquisition times.

Based on data from related phenyl-substituted 1,2,5-oxadiazoles, the nitrogen chemical shifts are expected to fall in the range of approximately +10 to +50 ppm relative to nitromethane. The specific shifts of N2 and N5 would be influenced by the adjacent methyl and phenyl groups, respectively.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within the molecule. The IR spectrum of this compound is expected to show a combination of characteristic absorption bands corresponding to its structural components.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, corresponding to the C-H stretching vibrations of the phenyl ring.

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group would appear in the 2850-3000 cm⁻¹ range.

Ring Vibrations (C=N, C=C): The most characteristic region for the heterocyclic and aromatic rings is between 1400 and 1650 cm⁻¹. Strong to medium intensity bands corresponding to the C=N stretching of the oxadiazole ring and the C=C stretching of the phenyl ring are expected here. For 1,2,5-oxadiazoles, key ring vibrations often appear near 1600 cm⁻¹ and 1450 cm⁻¹.

N-O Stretching: The N-O stretching vibration within the furazan (B8792606) ring typically gives rise to a strong band, often found in the 1300-1400 cm⁻¹ region.

C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted phenyl ring would appear as strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3030 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N / C=C Ring Stretch | 1650 - 1400 |

| N-O Ring Stretch | 1400 - 1300 |

| C-H Out-of-Plane Bend | 900 - 690 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The structure of this compound features a conjugated system formed by the phenyl ring and the 1,2,5-oxadiazole ring.

This conjugation allows for π → π* electronic transitions, which are expected to result in strong absorption bands in the ultraviolet region. Phenyl-substituted oxadiazoles (B1248032) typically exhibit two main absorption bands:

A high-energy band at shorter wavelengths (around 200-230 nm), corresponding to the phenyl group's E₂ band.

A lower-energy, high-intensity band at longer wavelengths (typically 260-300 nm). This band is characteristic of the extended conjugated system and is often referred to as the K-band.

The exact position and intensity (molar absorptivity, ε) of the absorption maximum (λ_max) are influenced by the solvent polarity and the specific electronic interplay between the phenyl and oxadiazole rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns under electron ionization (EI). The molecular ion peak in the mass spectrum provides the molecular weight of the compound, while the fragment ions offer a roadmap of the molecule's weakest bonds and most stable fragments.

For this compound, the molecular ion (M•+) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₉H₈N₂O. The primary fragmentation pathways for oxadiazoles typically involve the cleavage of the heterocyclic ring, which is an energetically favorable process. nist.govosti.govnih.gov The fragmentation of 3,4-disubstituted 1,2,5-oxadiazoles is known to proceed via the scission of the O(1)−N(2) and C(3)−C(4) bonds.

In the case of this compound, the major fragmentation pathways are predicted to involve the initial cleavage of the oxadiazole ring. This can lead to the formation of several key fragment ions. A primary fragmentation could involve the loss of a nitrile oxide species or a nitrile, which is characteristic of the thermal and mass spectrometric decomposition of this ring system. The presence of the phenyl and methyl groups will influence the relative abundance of the resulting fragment ions, with charge retention often favoring the more stable carbocation or radical cation.

A plausible fragmentation pattern would include the formation of the benzonitrile (B105546) cation (C₆H₅CN•+, m/z 103) and potentially a methyl-substituted nitrile oxide fragment. Another significant fragmentation pathway could involve the loss of neutral molecules such as CO, N₂, or NO, leading to other characteristic ions. The presence of a phenyl group often leads to the prominent tropylium (B1234903) ion (C₇H₇⁺, m/z 91) through rearrangement and fragmentation.

Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 160 | [M]•+ | [C₉H₈N₂O]•+ | Molecular Ion |

| 119 | [C₇H₅NO]•+ | [M - CH₃CN]•+ | Loss of acetonitrile |

| 103 | [C₇H₅N]•+ | [M - CH₃NO]•+ | Loss of methylnitrile oxide |

| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Rearrangement and loss of C₂HNO |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of the oxadiazole ring and methyl group |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. However, based on the known structures of other 1,2,5-oxadiazole derivatives, a number of structural features can be predicted with high confidence. sioc-journal.cn

The 1,2,5-oxadiazole ring is known to be planar. The phenyl group at the 4-position is expected to be twisted out of the plane of the heterocyclic ring due to steric hindrance with the adjacent methyl group at the 3-position. This dihedral angle is a key structural parameter that influences the electronic interaction between the phenyl ring and the oxadiazole core. The bond lengths within the oxadiazole ring are expected to be consistent with those observed in other substituted furazans, reflecting the aromatic character of the ring.

Table 2: Predicted Solid-State Molecular Structure Parameters for this compound

| Parameter | Predicted Value | Comments |

| C(3)-C(4) bond length | ~1.44 Å | Single bond character with some pi-delocalization. |

| C-N bond lengths | ~1.31 Å | Double bond character. |

| N-O bond length | ~1.38 Å | Single bond character. |

| C-C(phenyl) bond length | ~1.48 Å | Single bond connecting the two rings. |

| C-C(methyl) bond length | ~1.50 Å | Typical sp²-sp³ single bond. |

| Dihedral Angle (Oxadiazole-Phenyl) | 20-40° | Non-planar arrangement due to steric hindrance. |

Microwave Spectroscopy for Rotational Constants and Dipole Moment Determination

Microwave spectroscopy is a high-resolution technique used to study gas-phase molecules, providing highly accurate rotational constants. libretexts.orgtanta.edu.egresearchgate.nettanta.edu.eg These constants are inversely related to the molecule's moments of inertia and thus provide a very precise determination of the molecular geometry. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. youtube.com

While there is no specific microwave spectroscopy data available for this compound, the parent compound, 1,2,5-oxadiazole (furazan), has been extensively studied. The rotational constants and dipole moment of furazan provide a baseline for understanding the properties of its derivatives. The substitution of a methyl and a phenyl group would significantly alter the moments of inertia, leading to much smaller rotational constants. The dipole moment would also be expected to change due to the electronic contributions of the substituents. rsc.orgcdnsciencepub.com The phenyl group, being an aromatic substituent, can either donate or withdraw electron density depending on its interaction with the heterocyclic ring, while the methyl group is a weak electron donor.

Table 3: Microwave Spectroscopy Data for 1,2,5-Oxadiazole (Furazan)

| Parameter | Value | Reference |

| Rotational Constant A | 9673.4 MHz | |

| Rotational Constant B | 9330.1 MHz | |

| Rotational Constant C | 4746.0 MHz | |

| Dipole Moment (μ) | 3.38 D |

When a molecule contains nuclei with a spin quantum number I ≥ 1, such as ¹⁴N, these nuclei possess a nuclear quadrupole moment. This moment interacts with the electric field gradient at the nucleus, causing a splitting of the rotational energy levels. znaturforsch.commdpi.com The analysis of this hyperfine splitting in a microwave spectrum yields the nuclear quadrupole coupling constants (eQq). rsc.orgnih.gov These constants are a sensitive probe of the electronic environment around the quadrupolar nucleus.

For 1,2,5-oxadiazole, the ¹⁴N quadrupole coupling constants have been determined from its microwave spectrum. These values reflect the specific distribution of electrons in the N-O and N=C bonds of the heterocyclic ring. In this compound, the two nitrogen atoms are in chemically non-equivalent environments, and thus would be expected to have different quadrupole coupling constants. The substitution pattern would alter the electric field gradient at each nitrogen nucleus, leading to changes in the coupling constants relative to the parent furazan.

Table 4: ¹⁴N Quadrupole Coupling Constants for 1,2,5-Oxadiazole (Furazan)

| Parameter | Value (MHz) |

| χaa | -0.69 |

| χbb | -0.46 |

| χcc | 1.15 |

Theoretical and Computational Chemistry of 3 Methyl 4 Phenyl 1,2,5 Oxadiazole

Quantum Mechanical Studies of Electronic Structure and Energetic Stability

Quantum mechanical calculations are essential for elucidating the electronic structure and thermodynamic stability of 3-methyl-4-phenyl-1,2,5-oxadiazole. These methods model the molecule at the atomic level to predict its behavior and properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. ajchem-a.com It is frequently employed to determine the optimized molecular geometry, electronic structure, and energetic stability of organic molecules.

For this compound, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation. ajchem-a.com Key parameters derived from these calculations include:

Total Energy: The total electronic energy of the optimized structure, which is a measure of its stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electrical transport properties. ajchem-a.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. ajchem-a.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table is illustrative of the types of data generated from DFT calculations and is not based on specific literature values for this compound.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

Beyond DFT, other computational methods can be used to study the molecule.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net They can provide highly accurate results for molecular energies and structures, often serving as a benchmark for other methods. However, their high computational cost typically limits their application to smaller molecules. For a molecule the size of this compound, ab initio calculations would be computationally intensive but could offer a very precise characterization of its energetic properties.

Semi-Empirical Methods: Approaches like AM1 and PM3 simplify the calculations by using parameters derived from experimental data. chemintech.ru While less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for preliminary conformational analysis or for studying very large molecular systems. A semi-empirical approach could be used to quickly scan the potential energy surface of this compound to identify likely stable conformers related to the rotation of the phenyl group.

Prediction and Simulation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which helps in the structural confirmation of synthesized compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are used to predict the chemical shifts (δ) of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP/6-311+G(d,p)), is a standard approach for this purpose. nih.gov

For this compound, the GIAO method would calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). The predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific signals to the corresponding atoms in the methyl group, the phenyl ring, and the oxadiazole ring. Studies on related heterocyclic compounds show that DFT methods can predict chemical shifts with a high degree of accuracy. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. scielo.org.za This analysis predicts the electronic transitions between molecular orbitals that are responsible for the absorption of light.

A TD-DFT calculation for this compound would yield the excitation energies and oscillator strengths for the lowest-energy electronic transitions. This information allows for the prediction of the maximum absorption wavelengths (λmax). The analysis would also characterize these transitions, for instance, as π→π* or n→π* transitions, by identifying the specific molecular orbitals involved (e.g., transitions from HOMO to LUMO). This provides a theoretical basis for understanding the compound's photophysical properties. Studies on other phenyl-substituted oxadiazoles (B1248032) have shown that the absorption spectra are dominated by intense π→π* transitions. wordpress.com

Vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), is used to predict the infrared (IR) spectrum of a molecule. scielo.org.zaderpharmachemica.com The calculation provides the harmonic vibrational frequencies and their corresponding intensities.

For this compound, this analysis would predict the wavenumbers for characteristic vibrations, including:

C-H stretching of the methyl and phenyl groups.

C=N and N-O stretching of the 1,2,5-oxadiazole ring.

C-C stretching and bending modes of the phenyl ring.

These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. ajchem-a.com The theoretical spectrum aids in the interpretation of the experimental IR spectrum by allowing for the precise assignment of observed absorption bands to specific molecular vibrations. Vibrational analysis of the parent 1,2,5-oxadiazole ring provides a basis for assigning the fundamental frequencies of the heterocyclic core. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

In typical simulations of related heterocyclic compounds, the molecule's structure is first optimized to find a low-energy starting conformation. The system is then solvated and subjected to energy minimization, followed by a period of heating and equilibration under controlled temperature and pressure to mimic physiological or experimental conditions. The final production run of the simulation generates a trajectory that reveals how the molecule behaves over nanoseconds or longer.

Structure-Property Relationship (SPR) Investigations Through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in establishing relationships between the molecular structure of 1,2,5-oxadiazole derivatives and their chemical and electronic properties. researchgate.net For this compound, the key structural features influencing its properties are the electron-deficient 1,2,5-oxadiazole (furazan) ring and the attached phenyl and methyl substituents.

Quantum chemical modeling allows for the calculation of various molecular descriptors that correlate with the molecule's reactivity and function. These descriptors include net atomic charges, bond lengths, dipole moments, and frontier molecular orbital (HOMO-LUMO) energies. researchgate.net

Electronic Effects : The 1,2,5-oxadiazole ring is known for its electron-withdrawing nature, which influences the electronic properties of the entire molecule. The phenyl group, an aromatic substituent, can act as either an electron-donating or electron-withdrawing group depending on other substituents, but it primarily extends the π-conjugated system. The methyl group is a weak electron-donating group.

Reactivity : The distribution of electrostatic potential across the molecule can predict sites susceptible to nucleophilic or electrophilic attack. Studies on the 1,2,5-oxadiazole system indicate that the nitrogen and oxygen atoms of the ring create a negative electrostatic potential, suggesting these are potential sites for interaction with positive charges. researchgate.net

Stability and Energy : The heat of formation, which can be calculated computationally, provides a measure of the molecule's thermodynamic stability. By systematically modifying the substituents on the oxadiazole core and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be developed. This allows for the prediction of properties for new, unsynthesized derivatives, guiding the design of molecules with desired characteristics.

Computational Prediction of Charge Transport and Optoelectronic Properties

The optoelectronic properties of oxadiazole derivatives are of significant interest for their application in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). semanticscholar.org Computational methods like DFT and Time-Dependent DFT (TD-DFT) are used to predict key parameters that govern charge transport and light emission. semanticscholar.orgresearchgate.net The 1,3,4-oxadiazole and 1,2,5-oxadiazole classes of compounds are recognized for being good electron transporters and hole blockers in such devices. semanticscholar.org

Reorganization Energies for Electron and Hole Transport

Charge transport in organic materials occurs via a "hopping" mechanism, where an electron or hole moves between adjacent molecules. The rate of this hopping is heavily influenced by the reorganization energy (λ), which is the energy required to deform the molecular geometry from its neutral state to its charged (anionic or cationic) state and vice versa. semanticscholar.org A lower reorganization energy corresponds to a faster charge transfer rate and higher charge mobility.

The reorganization energy is divided into two components: hole reorganization energy (λh) and electron reorganization energy (λe).

λh : Associated with the transfer of a positive charge (hole).

λe : Associated with the transfer of a negative charge (electron).

For a molecule to be an effective charge transporter, a low value of λ is desirable. Computational studies on various oxadiazole and oxazole derivatives consistently show that if λe is smaller than λh, the material is likely to be a better electron transporter. For example, calculations on a series of oxadiazole-based compounds showed that derivatives with specific substitutions could be tuned to be excellent electron or hole transport materials. researchgate.net The presence of the electron-deficient oxadiazole ring generally favors electron transport.

Below is a representative table illustrating how reorganization energies are typically reported for oxadiazole derivatives, based on computational studies of related compounds. The values for the specific target molecule would require a dedicated DFT calculation.

| Compound Class | λh (eV) | λe (eV) | Predominant Charge Transport |

| Oxadiazole Derivative A | 0.381 | 0.223 | Electron |

| Oxadiazole Derivative B | 0.250 | 0.276 | Balanced/Hole |

| Oxadiazole Derivative C | 0.210 | 0.370 | Hole |

This table contains illustrative data based on values reported for similar heterocyclic compounds to demonstrate the concept.

Charge Injection Barrier Calculations

The efficiency of an organic electronic device also depends on how easily charges (electrons and holes) can be injected from the electrodes into the organic material. The energy difference between the electrode's work function and the organic material's frontier molecular orbitals (HOMO for holes, LUMO for electrons) creates an energy barrier. A smaller injection barrier facilitates more efficient device operation.

Hole Injection Barrier (HIB) : The energy difference between the work function of the anode (e.g., Indium Tin Oxide, ITO) and the HOMO energy of the organic material.

Electron Injection Barrier (EIB) : The energy difference between the work function of the cathode (e.g., Aluminum, Al) and the LUMO energy of the organic material.

DFT calculations are used to determine the HOMO and LUMO energy levels of the molecule, which are then used to estimate the injection barriers with respect to common electrode materials. researchgate.net For many oxadiazole derivatives, the relatively low-lying LUMO energy level makes them suitable for electron injection from common cathodes like aluminum, reinforcing their utility as electron transport materials. researchgate.net

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advancements

The study of 1,2,5-oxadiazoles, also known by the trivial name furazans, reveals a class of heterocycles with significant, albeit historically under-explored, potential in various scientific domains. chemicalbook.comnih.gov Research has established that the 1,2,5-oxadiazole ring is a π-excessive, planar, and heteroaromatic system. chemicalbook.com Key methodological advancements in the synthesis of the 1,2,5-oxadiazole core primarily revolve around two well-established pathways: the dehydration of α-dioximes and the deoxygenation of their corresponding N-oxides, known as furoxans. chemicalbook.com

For the specific synthesis of an unsymmetrically substituted compound like 3-methyl-4-phenyl-1,2,5-oxadiazole, the most direct precursor would be phenylglyoxal (B86788) dioxime, which would then undergo dehydration. Traditional methods have employed dehydrating agents such as succinic anhydride (B1165640) or thionyl chloride (SOCl₂). chemicalbook.com A significant methodological advancement has been the reduction of 1,2,5-oxadiazole-2-oxides (furoxans) using reagents like trialkylphosphites to yield the parent oxadiazole. chemicalbook.com This is particularly relevant as the chemistry of furoxans is often more explored due to their ability to act as nitric oxide (NO) donors. researchgate.net

The collective findings underscore that while general synthetic strategies are in place, research specifically detailing the optimized synthesis and characterization of this compound is not extensively reported. The broader research on oxadiazole isomers, such as 1,2,4- and 1,3,4-oxadiazoles, has seen more diverse methodological developments, including one-pot syntheses and the use of novel catalysts, which have yet to be systematically applied to the 1,2,5-oxadiazole series. nih.govmdpi.com

Identification of Unexplored Avenues and Persistent Challenges in this compound Chemistry

Despite its defined structure, the chemistry of this compound remains largely an unexplored territory, reflecting the broader status of the 1,2,5-oxadiazole moiety as an "underprivileged" heterocycle in medicinal and materials chemistry compared to its 1,3,4- and 1,2,4-isomers. nih.govnih.gov A primary challenge is the limited commercial availability and the lack of dedicated studies on its specific reactivity and properties.

Persistent challenges in the field include:

Synthetic Efficiency: While general synthetic routes exist, achieving high yields for unsymmetrically substituted derivatives like this compound can be difficult. nih.gov Side reactions and purification challenges, which are noted in the synthesis of other oxadiazole isomers, likely pose a hurdle. nih.gov

Limited Reactivity Studies: The reactivity of the this compound ring is not well-documented. The aromaticity of the ring is lower than that of furan, suggesting a propensity for certain addition or ring-opening reactions under specific conditions, similar to the reactivity noted for 1,2,4-oxadiazoles which can undergo thermal or photochemical rearrangements. chemicalbook.comchim.it Systematic investigation into its stability and transformations is a significant unexplored avenue.

Scarcity of Application-Focused Research: Much of the research on the 1,2,5-oxadiazole system has been directed towards its N-oxide (furoxan) derivatives for their biological NO-donating capabilities or towards high-energy materials. researchgate.netnih.gov The potential applications of the parent oxadiazole, this compound, which lacks the N-oxide moiety, have not been systematically investigated.

Future Prospects for Novel Applications and Deeper Theoretical Insights

The future of this compound chemistry lies in bridging the existing knowledge gaps through targeted experimental and theoretical work. The structural features of the compound—a stable heterocyclic ring flanked by methyl and phenyl groups—provide a foundation for diverse applications.

Future Prospects for Novel Applications:

Medicinal Chemistry: The broader 1,2,5-oxadiazole class has been associated with activities such as carbonic anhydrase inhibition and vasodilation. chemicalbook.comnih.gov Future work should involve screening this compound and its derivatives for a range of biological activities, including as potential anticancer, antibacterial, and anti-inflammatory agents, which are common targets for other oxadiazole isomers. nih.govnih.govacs.org

Materials Science: The fluorogenic properties noted in some 1,2,5-oxadiazole derivatives suggest that this compound could be investigated as a scaffold for developing novel fluorescent probes or components for light-emitting devices. chemicalbook.com Its aromatic nature and potential for substitution make it a candidate for creating new functional materials.

Agrochemicals: Given that certain benzo[c] chemicalbook.comresearchgate.netnih.govoxadiazole-N-oxide derivatives exhibit herbicidal activity, exploring the potential of the simpler this compound core in agricultural applications is a logical next step. chemicalbook.com

Deeper Theoretical Insights: A crucial future direction is the use of computational chemistry to build a foundational understanding of the molecule's properties. Theoretical studies, such as those performed on related oxadiazole structures, can provide deep insights. researchgate.net

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can elucidate the molecule's geometry, molecular electrostatic potential, and frontier molecular orbital (HOMO-LUMO) energies. researchgate.net This data is vital for predicting its reactivity, stability, and potential for intramolecular charge transfer.

Spectroscopic Characterization: Theoretical calculations can predict spectroscopic data (¹H NMR, ¹³C NMR, IR) which can then be correlated with experimental findings to confirm the structure unequivocally. researchgate.net

Predictive Modeling: Computational tools can predict key physicochemical properties. For instance, publicly available databases provide predicted values for this compound that await experimental verification. uni.lu

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | uni.lu |

| Monoisotopic Mass | 160.06366 Da | uni.lu |

| SMILES | CC1=NON=C1C2=CC=CC=C2 | uni.lu |

| InChIKey | NJFVZLLKYNGWAE-UHFFFAOYSA-N | uni.lu |

| XlogP (predicted) | 2.6 | uni.lu |

This foundational theoretical work is essential for guiding future synthetic efforts and for rationally designing new derivatives of this compound with tailored properties for specific applications.

Q & A

Q. What are the standard synthetic methodologies for preparing 3-methyl-4-phenyl-1,2,5-oxadiazole derivatives?

The synthesis typically involves cyclization reactions using nitrile oxides or nitrile precursors under controlled conditions. For example, 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is synthesized by reacting a nitrile oxide precursor with sodium nitrite (NaNO₂) in acidic conditions, followed by purification via recrystallization (e.g., using ethanol-water mixtures) . Key steps include:

- Refluxing in ethanol or DMSO for 18–24 hours.

- Acid catalysis (e.g., glacial acetic acid) to facilitate cyclization.

- Isolation via reduced-pressure distillation and crystallization.

Yield optimization requires precise stoichiometric control and temperature monitoring.

Q. How are structural and purity characteristics validated for 1,2,5-oxadiazole derivatives?

Characterization relies on:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., phenyl protons at δ 7.5–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .

- X-ray crystallography : To resolve bond lengths and angles (e.g., orthorhombic crystal systems with cell parameters ) .

- Elemental analysis : Confirming C, H, N, and O content within ±0.3% deviation .

Advanced Research Questions

Q. How can 1,2,5-oxadiazole derivatives be integrated into metal complexes for dual-mechanism drug design?

Pt(II) complexes with 1,2,5-oxadiazole ligands are designed to target DNA replication and inhibit STAT3 signaling. Methodology includes:

- Ligand functionalization : Introducing aminomethyl or benzoyl groups at the 3-position to enhance planar coordination with Pt(II) .

- Biological evaluation : Assessing DNA binding (via UV-Vis spectroscopy) and STAT3 inhibition (using luciferase reporter assays) .

- Dose-response studies : Testing complexes in cancer cell lines (e.g., IC₅₀ values < 10 µM in STAT3-dependent models) .

Q. What computational strategies are effective for evaluating the antiviral potential of this compound derivatives?

Molecular docking using software like MOE 2015.10 can predict binding affinities to viral proteins (e.g., SARS-CoV-2 proteases). Key steps:

- Protein preparation : Retrieve PDB structures (e.g., 6LU7, 1O86) and optimize protonation states.

- Docking parameters : Apply the London dG scoring function and validate poses via root-mean-square deviation (RMSD) thresholds (<2.0 Å).

- Binding energy analysis : Prioritize compounds with ΔG < -7.5 kcal/mol (e.g., -8.19 kcal/mol for 1O86 inhibition) .

Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data for oxadiazole-based compounds?

Case study: Furoxan (a 1,2,5-oxadiazole 2-oxide) showed 90–100% parasite death at 10 µM in vitro but reduced potency in vivo due to metabolic instability. Mitigation strategies include:

- Pharmacokinetic profiling : Assess plasma stability and cytochrome P450 interactions.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Dose escalation studies : Test higher concentrations in animal models while monitoring toxicity (e.g., NO donor-related hypotension) .

Q. What experimental approaches are used to evaluate 1,2,5-oxadiazole derivatives as PI3K/AKT pathway inhibitors?

- Surface plasmon resonance (SPR) : Measure binding affinity to the AKT pleckstrin homology domain (e.g., IC₅₀ < 5 µM for 4-amino derivatives) .

- Cellular assays : Monitor PI3K downstream targets (e.g., phosphorylated AKT levels via Western blotting) in cancer cell lines.

- Selectivity screening : Compare inhibition across kinase families (e.g., MAPK, JAK-STAT) to confirm specificity .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting bioactivity results across assay formats?

Example: A compound may inhibit TGR (thioredoxin glutathione reductase) at 3–8 µM in enzyme assays but fail in parasite viability tests. Solutions:

- Assay cross-validation : Repeat experiments with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).

- Off-target profiling : Use chemoproteomics to identify unintended interactions .

- Structural optimization : Modify electron-withdrawing groups (e.g., nitro substituents) to enhance target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。